![molecular formula C12H18N2O2S B4284167 N-(3-methoxypropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284167.png)
N-(3-methoxypropyl)-N'-[3-(methylthio)phenyl]urea
Description
The compound "N-(3-methoxypropyl)-N'-[3-(methylthio)phenyl]urea" falls within the broader class of urea derivatives, which are notable for their versatile chemical properties and wide range of applications in materials science, medicinal chemistry, and organic synthesis. These compounds often feature interesting photophysical properties and potential for anion recognition, as seen in substituted phenyl ureas and thioureas (Singh et al., 2016).
Synthesis Analysis
The synthesis of substituted phenyl ureas typically involves reactions between isocyanates or isothiocyanates with primary amines. For instance, functionalized phenyl unsymmetrical urea possessing silatranes were synthesized through rearrangement reactions of electrophiles like isocyanato and isothiocyanato derivatives with amines acting as nucleophiles, yielding good product yields and allowing for diverse functional group incorporation (Singh et al., 2016).
Molecular Structure Analysis
X-ray diffraction analysis and spectroscopic techniques, including NMR and IR spectroscopy, are crucial for characterizing the molecular structure of urea derivatives. These analyses reveal the geometry, electronic properties, and possible intermolecular interactions within the crystal structure, which are essential for understanding the compound's behavior and reactivity (Kumar et al., 2000).
Chemical Reactions and Properties
Urea derivatives engage in various chemical reactions, reflecting their reactivity and potential applications. For example, derivatives have been designed and synthesized for antiparkinsonian activity, highlighting the significance of specific functional groups in biological interactions and chemical stability (Azam et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined through methods like slow evaporation technique and are crucial for applications in material science and drug formulation. For instance, the crystal structure of a similar compound, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, was found to contain five symmetry-independent molecules, demonstrating the complex solid-state structures that simple molecules can form (Kumar et al., 2000).
properties
IUPAC Name |
1-(3-methoxypropyl)-3-(3-methylsulfanylphenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-16-8-4-7-13-12(15)14-10-5-3-6-11(9-10)17-2/h3,5-6,9H,4,7-8H2,1-2H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWCPWXCTLITJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NC1=CC(=CC=C1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.